(5-Chloropyridin-2-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone
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Overview
Description
(5-Chloropyridin-2-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone is a complex organic compound that features a chloropyridine and a methylpyridine moiety linked through a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone typically involves multiple steps:
Formation of the Chloropyridine Moiety: This can be achieved through chlorination of pyridine derivatives using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Methylpyridine Moiety: This involves methylation of pyridine derivatives, often using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The chloropyridine and methylpyridine moieties are then linked through a piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-2-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloropyridin-2-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-2-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloropyridin-2-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(5-chloropyridin-2-yl)-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-10-19-7-4-16(12)23-14-5-8-21(9-6-14)17(22)15-3-2-13(18)11-20-15/h2-4,7,10-11,14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJABSUYAWPKPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(CC2)C(=O)C3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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